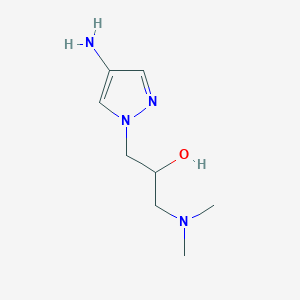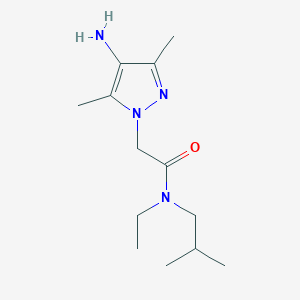
5-Methanesulfonyl-2-(2-methoxyethoxy)aniline
Übersicht
Beschreibung
5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a chemical compound with the CAS number 1154235-68-3 . It is also available in the form of a hydrochloride .
Molecular Structure Analysis
The molecular formula of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is C10H15NO4S . It contains a total of 38 atoms; 19 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Methanesulfonyl compounds are integral in the synthesis of complex molecules. For example, a study by An et al. (2014) developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines, showcasing a radical process that includes an intramolecular 5-exo-cyclization and insertion of sulfur dioxide, leading to the formation of methanesulfonohydrazides in good yields An, D. Zheng, & J. Wu, 2014. Similarly, Rosen et al. (2011) reported a mild Pd-catalyzed N-arylation of methanesulfonamide, presenting a method that avoids potentially genotoxic reagents and byproducts, applicable in the synthesis of complex molecules like dofetilide Rosen, J. C. Ruble, T. Beauchamp, & A. Navarro, 2011.
Material Science and Catalysis
In the field of materials science, methanesulfonic acid has been found to be a highly effective catalyst for the synthesis of 2-substituted benzoxazoles, highlighting its catalytic capabilities in facilitating organic reactions Kumar, S. Rudrawar, & A. Chakraborti, 2008. Additionally, methanesulfonic compounds have been utilized in the preparation of high-voltage battery materials, demonstrating their importance in improving the electrochemical performance and stability of energy storage devices Lim, W. Cho, Y.‐J. Kim, & T. Yim, 2016.
Chemical Property Investigations
Research by Yamamoto et al. (2009) on alpha-chloroaldoxime O-methanesulfonates explored their chemical properties and stability, contributing to the understanding of methanesulfonyl derivatives in synthetic chemistry Yamamoto, H. Mizuno, T. Tsuritani, & T. Mase, 2009.
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)-5-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-14-5-6-15-10-4-3-8(7-9(10)11)16(2,12)13/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLCLRLPPKIUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyl-2-(2-methoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)



![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)

![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)